多非吉达
概述
科学研究应用
多非吉达具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究鞘磷脂合酶的抑制及其对脂质代谢的影响。
生物学: 研究其在调节癌细胞多药耐药中的作用。
医学: 探索作为潜在的辅助疗法,与其他化疗药物联合使用以增强其疗效。
工业: 用于开发针对多药耐药肿瘤的新药
作用机制
多非吉达通过抑制P-糖蛋白外排泵发挥其作用,P-糖蛋白外排泵负责将细胞毒性药物从癌细胞中排出。通过阻断这种泵,多非吉达增加了化疗药物的细胞内浓度,从而增强了它们的细胞毒性。 涉及的分子靶标包括ATP结合盒转运蛋白,如P-糖蛋白和多药耐药相关蛋白-1 .
类似化合物:
维拉帕米: 另一种用于逆转多药耐药的P-糖蛋白抑制剂。
奎尼丁: 一种具有相似特性的喹啉衍生物。
环孢菌素A: 一种免疫抑制剂,也抑制P-糖蛋白.
独特性: 多非吉达因其特异性抑制P-糖蛋白和多药耐药相关蛋白-1而独一无二,与其他化合物相比,它在克服多药耐药方面更有效 .
生化分析
Biochemical Properties
Dofequidar plays a significant role in biochemical reactions, particularly in the context of multidrug resistance. It interacts with the transmembrane P-glycoprotein efflux pump (P-gp), binding competitively to the drug-binding site . This interaction is crucial in reversing P-glycoprotein (P-gp)-mediated MDR .
Cellular Effects
The effects of Dofequidar on cells are primarily related to its ability to modulate multidrug resistance. By inhibiting the P-gp efflux pump, Dofequidar increases the intracellular concentrations of cytotoxic drugs, thereby enhancing their cytotoxicity . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Dofequidar exerts its effects at the molecular level through its interaction with the P-gp efflux pump. It binds to the drug-binding site of the pump, blocking the efflux of cytotoxic compounds from the cell . This leads to an increase in intracellular drug concentrations, enhancing the cytotoxicity of these drugs .
Temporal Effects in Laboratory Settings
It is known that Dofequidar has the potential to reverse the multidrug resistance phenotype in cells exposed to various chemotherapeutic agents .
Transport and Distribution
Dofequidar is thought to be transported out of transformed cells by a mechanism similar to that used by cytotoxic drugs This suggests that it may interact with transporters or binding proteins involved in drug efflux
准备方法
合成路线和反应条件: 多非吉达可以通过多步合成过程合成,该过程涉及喹啉衍生物与各种试剂的反应。
工业生产方法: 多非吉达的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该工艺通常包括纯化步骤,如结晶和色谱法,以分离最终产物 .
化学反应分析
反应类型: 多非吉达经历几种类型的化学反应,包括:
氧化: 多非吉达可以被氧化形成各种氧化衍生物。
还原: 还原反应可以改变喹啉核心,改变其生物活性。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 使用各种卤化剂和亲核试剂.
相似化合物的比较
Verapamil: Another P-glycoprotein inhibitor used to reverse multidrug resistance.
Quinidine: A quinoline derivative with similar properties.
Cyclosporine A: An immunosuppressant that also inhibits P-glycoprotein.
Uniqueness: Dofequidar is unique due to its specific inhibition of both P-glycoprotein and multidrug resistance-associated protein-1, making it more effective in overcoming multidrug resistance compared to other compounds .
属性
IUPAC Name |
1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWUUPVJTLHYIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869781 | |
Record name | Dofequidar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129716-58-1 | |
Record name | Dofequidar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129716581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dofequidar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14067 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dofequidar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOFEQUIDAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BJK6B565B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。